E-Beam Lithography Sensitivity: NETMS Copolymer Achieves 4.4× Dose Reduction vs. HSQ at 20 nm Resolution
In a direct head-to-head comparison under identical 100 keV e-beam patterning conditions, a terpolymer resist incorporating norbornenylethyltrimethoxysilane (NETMS) reduced the critical dose for 20 nm line patterning from 4000 μC·cm⁻² for the industry-standard hydrogen silsesquioxane (HSQ) resist to 900 μC·cm⁻², representing a 4.4-fold sensitivity improvement [1]. The NETMS-containing copolymer alone (without terpolymer optimization) already demonstrated approximately sixfold reduction in critical dose relative to HSQ [2]. FT-IR mechanistic analysis attributes this sensitivity gain to radical chain-transfer reactions between norbornenyl moieties that generate an efficient e-beam-induced cross-linking pathway absent in HSQ's purely siloxane-based chemistry [1].
| Evidence Dimension | E-beam critical dose for 20 nm line patterning |
|---|---|
| Target Compound Data | 900 μC·cm⁻² (NETMS-containing optimized terpolymer resist) |
| Comparator Or Baseline | 4000 μC·cm⁻² (Hydrogen silsesquioxane, HSQ) |
| Quantified Difference | 4.4-fold reduction (77.5% dose decrease); NETMS copolymer alone shows ~6-fold reduction |
| Conditions | 100 keV e-beam lithography; 20 nm line features; terpolymer of p-CMPTMS/NETMS/TEOS |
Why This Matters
A 4.4-fold throughput advantage directly translates to reduced e-beam write time and lower cost-per-wafer in volume manufacturing, making NETMS-based resists economically viable where HSQ's low sensitivity precludes adoption.
- [1] Lee, S.-I.; Kim, H.-M.; Soles, C. L.; Lee, H.-J.; Sim, J. H.; Kim, K.-B.; Kasica, R.; Yoon, D. Y. Organosilicate Polymer E-Beam Resists with High Resolution, Sensitivity and Stability. Appl. Organomet. Chem. 2013, 27 (11), 644–651. https://doi.org/10.1002/aoc.2985 View Source
- [2] Lee, S.-I.; Kim, H.-M.; Soles, C. L.; Lee, H.-J.; Sim, J. H.; Kim, K.-B.; Kasica, R.; Yoon, D. Y. Organosilicate Polymer E-Beam Resists with High Resolution, Sensitivity and Stability. Appl. Organomet. Chem. 2013, 27 (11), 644–651. https://doi.org/10.1002/aoc.2985 View Source
